

# (Z)-Ganoderenic Acid D: A Comprehensive Technical Guide on Stereochemistry and Absolute Configuration

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Compound of Interest		
Compound Name:	(Z)-Ganoderenic acid D	
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#### **Abstract**

**(Z)-Ganoderenic acid D** is a lanostane-type triterpenoid isolated from fungi of the Ganoderma genus. As with many complex natural products, its biological activity is intrinsically linked to its three-dimensional structure. This technical guide provides a detailed overview of the current understanding of the stereochemistry and absolute configuration of **(Z)-Ganoderenic acid D**. Due to ambiguities in the existing literature, this document consolidates available data, highlights areas of uncertainty, and provides a framework for future research.

#### Introduction

Ganoderic acids, a class of highly oxygenated triterpenoids from Ganoderma species, have garnered significant interest for their diverse pharmacological activities. Among these, Ganoderenic acid D exists as geometric isomers, with the (Z)-isomer being a subject of interest. The precise stereochemical arrangement of its multiple chiral centers and the geometry of its side-chain double bond are critical for its interaction with biological targets. This guide aims to provide a thorough analysis of the stereochemical features of (Z)-Ganoderenic acid D based on currently available data.

#### **Chemical Structure and Nomenclature**



The systematic IUPAC name for one of the isomers of Ganoderenic acid D, which specifies the (Z)-configuration of the side chain and the stereochemistry of the core ring structure, is (Z)-6-((5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid[1]. It is important to note that the literature often uses the term "Ganoderenic acid D" without specifying the geometric isomer, leading to potential confusion[2][3]. Medchemexpress explicitly lists "(Z)-Ganoderenic acid D" as the z-isomer of Ganoderenic acid D[4].

Table 1: Physicochemical and Structural Data for Ganoderenic Acid D

Property	Value	Reference
Molecular Formula	C30H40O7	[3][5][6]
Molecular Weight	512.6 g/mol	[1][3]
Melting Point	218-220 °C (for "ganoderenic acid D")	[2]
IUPAC Name ((Z)-isomer)	(Z)-6- ((5R,7S,10S,13R,14R,17R)-7- hydroxy-4,4,10,13,14- pentamethyl-3,11,15-trioxo- 1,2,5,6,7,12,16,17- octahydrocyclopenta[a]phenan thren-17-yl)-2-methyl-4- oxohept-5-enoic acid	[1]

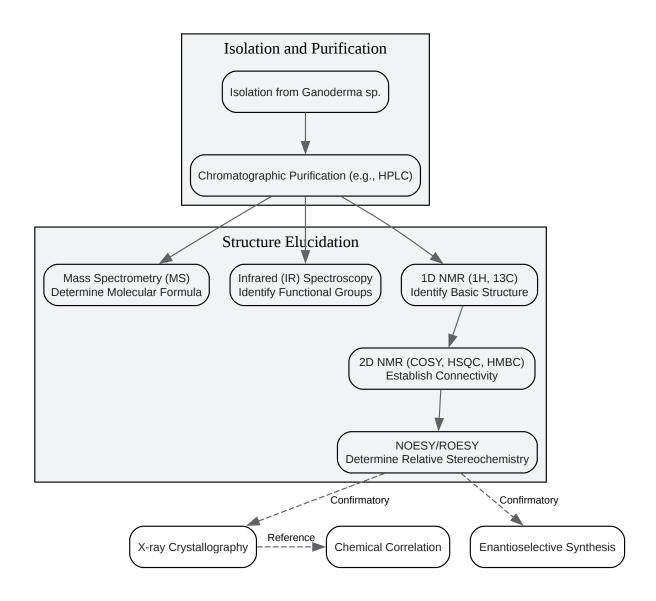
# **Stereochemistry of the Core Structure**

The lanostane core of **(Z)-Ganoderenic acid D** possesses multiple stereocenters. The absolute configuration of these centers, as indicated in the IUPAC name provided by PubChem, is 5R, 7S, 10S, 13R, 14R, and 17R[1]. However, the primary experimental evidence (e.g., X-ray crystallography or enantioselective total synthesis) that definitively established this absolute configuration is not readily available in the public domain. The determination of the relative stereochemistry of complex triterpenoids often relies on advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY).



### **Logical Workflow for Stereochemical Elucidation**

The logical workflow for determining the stereochemistry of a complex natural product like **(Z)-Ganoderenic acid D** is outlined below.



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Caption: Workflow for the stereochemical elucidation of (Z)-Ganoderenic acid D.

# **Experimental Data and Protocols**



### **Spectroscopic Data**

A study by Chen and Chen reported the following <sup>1</sup>H NMR data for a compound identified as ganoderenic acid D, although the specific isomer was not designated[2].

Table 2: 1H NMR Data for Ganoderenic Acid D

Proton	Chemical Shift (δ, ppm)	Multiplicity	J (Hz)
H-18	0.89	S	
H-29	1.11	S	-
H-28	1.13	S	-
H-27	1.24	d	6.0
H-19	1.25	S	
H-30	1.40	s	-
H-7	4.88	dd	8.4, 8.4
H-22	6.05	S	

Solvent: CDCl3,

Spectrometer

frequency not

specified in the

abstract.[2]

Definitive assignment of the (Z)-geometry of the side chain would typically require NOESY data showing a correlation between the protons on the carbons of the double bond and their neighboring groups. Unfortunately, such data for **(Z)-Ganoderenic acid D** is not available in the reviewed literature.

#### **Experimental Protocols**

Isolation and Purification: A general method for the isolation of ganoderic and ganoderenic acids involves extraction from the fruiting bodies of Ganoderma species followed by



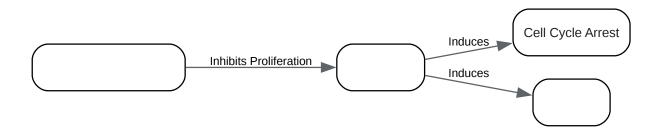
chromatographic separation. A reverse-phase HPLC method has been described for the determination of nine triterpenoids, including ganoderenic acid D[2][7][8].

- Column: C18 reverse-phase column[2][7][8].
- Mobile Phase: Gradient elution with acetonitrile and 2% acetic acid[2][7][8].
- Flow Rate: 0.8 mL/min[2][7][8].
- Detection: 252 nm[2][7][8].

Structure Elucidation: The structural identification of the isolated compounds was reported to be based on <sup>1</sup>H NMR and FT-IR spectroscopy[2][7].

# **Signaling Pathways and Biological Activity**

While the primary focus of this guide is on stereochemistry, it is pertinent to mention that the biological activity of Ganoderenic acid D is an area of active research. For instance, it has been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis[4]. The precise stereochemistry is expected to play a crucial role in these activities.



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Caption: Biological activity of Ganoderenic acid D.

#### **Conclusion and Future Directions**

The stereochemistry of **(Z)-Ganoderenic acid D** is partially defined in public databases, with a proposed absolute configuration for the core ring structure and a specified (Z)-geometry for the side chain. However, a comprehensive set of experimental data, particularly from X-ray



crystallography and 2D NMR (NOESY/ROESY) experiments, is needed to unequivocally confirm these assignments. Future research should focus on:

- Isolation and purification of isomerically pure (Z)-Ganoderenic acid D.
- Comprehensive spectroscopic analysis, including 2D NMR, to confirm the relative stereochemistry.
- Crystallization and X-ray diffraction analysis to determine the absolute configuration.
- Enantioselective total synthesis to provide an independent confirmation of the absolute configuration.

A complete understanding of the stereostructure of **(Z)-Ganoderenic acid D** is paramount for the rational design of analogues and for elucidating its mechanism of action in various biological systems.

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